molecular formula C16H17N5OS B10886589 5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10886589
M. Wt: 327.4 g/mol
InChI Key: AUIAVGPEJOZLAH-CMDGGOBGSA-N
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Description

7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a styryl group, a methyl group, a methylsulfanyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The styryl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted carboxamide derivatives.

Scientific Research Applications

7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the heterodimerization of the PA–PB1 subunits of influenza virus RNA polymerase, thereby preventing viral replication . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-10-13(14(17)22)12(9-8-11-6-4-3-5-7-11)21-15(18-10)19-16(20-21)23-2/h3-9,12H,1-2H3,(H2,17,22)(H,18,19,20)/b9-8+

InChI Key

AUIAVGPEJOZLAH-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)/C=C/C3=CC=CC=C3)C(=O)N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C=CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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